molecular formula C10H13NO4 B1339220 Ethyl 3-methoxy-1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate CAS No. 130879-43-5

Ethyl 3-methoxy-1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate

Cat. No. B1339220
M. Wt: 211.21 g/mol
InChI Key: FJYYQHYGJKWMFI-UHFFFAOYSA-N
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Description

Ethyl 3-methoxy-1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate is a chemical compound that belongs to the class of dihydropyridines, which are known for their diverse biological activities and applications in organic synthesis. The compound features a pyridine ring that is partially hydrogenated and substituted with various functional groups, including an ester (carboxylate), a methoxy group, and a ketone (2-oxo).

Synthesis Analysis

The synthesis of related dihydropyridine derivatives often involves the reaction of aminocrotonates with malonic acid derivatives, as seen in the preparation of ethyl 4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridine-5-carboxylates . Another approach includes the photochemical [2 + 2]-cycloaddition of 1-methoxycarbonyl-substituted dihydropyridinone with olefins, which can be controlled for regioselectivity and can be performed even under sunlight with internal sensitizers . Additionally, the synthesis of ethyl cis-4-amino-3-methoxy-1-piperidinecarboxylate, a related compound, has been achieved from 1-methyl-1,2,3,6-tetrahydropyridine via an efficient formation of cis-fused oxazolidinopiperidine .

Molecular Structure Analysis

X-ray crystallography is a common technique used to study the molecular structure of dihydropyridine derivatives. For instance, the crystal and molecular structure of a related compound, 6-tert-butyl 3-ethyl 2-[(3-methoxy/5-bromo)-2-hydroxy and (3-nitro/3-methoxy)benzylideneamino]-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate, was characterized, revealing intramolecular hydrogen bonds that stabilize the structure . Similarly, the structure of ethyl 4-hydroxy-2-(4-methoxyphenyl)-5-oxo-1-phenyl-2,5-dihydro-1H-pyrrole-3-carboxylate was confirmed by single crystal X-ray analysis, which also provided insights into the intermolecular interactions in the solid state .

Chemical Reactions Analysis

Dihydropyridine derivatives can undergo various chemical reactions, including cycloadditions, cyclocondensations, and transformations into other heterocyclic systems. For example, ethyl 5-amino-3-oxo-1,2-dihydro-1H-pyrazole-1-carboxylate can selectively undergo cyclocondensation to yield pyrazolo[3,4-b]pyridin-3-ones . The UV-irradiation of methyl 4-pyridinecarboxylate in methanol can lead to methoxylation at different positions depending on the presence of oxygen or nitrogen .

Physical and Chemical Properties Analysis

The physical and chemical properties of dihydropyridine derivatives are influenced by their molecular structure. Intramolecular hydrogen bonds can affect the electron density distribution within the molecule, as observed in the case of ethyl 5-[(1H-benzoimidazol-2-yl)aminocarbonyl]-4-hydroxy-2-methyl-6-oxo-1-propyl-1,6-dihydropyridine-3-carboxylate, where some bonds are elongated and others are shorter compared to literature values . The thermal, spectroscopic, and computational analyses, such as DFT studies, provide further insights into the stability and reactivity of these compounds .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

One prominent application involves the synthesis of heterocyclic compounds, which are crucial in the development of pharmaceuticals, agrochemicals, and organic materials. For instance, the synthesis of 4-Hydroxy-2-pyridone from ethyl 2-cyano-3-methoxypenta-2,4-dienoate through cyclization and demethylation processes demonstrates the utility of related compounds in constructing pyridone derivatives, which are important in medicinal chemistry (Chen, Sheng-yin, & Shao-hua, 2013).

Novel Pyrido and Pyrimidine Derivatives

Research has also explored the creation of novel pyrido and pyrimidine derivatives, which are significant due to their diverse biological activities. For example, the preparation of 3-amino-4-aryl-5-ethoxycarbonyl-6-methylthieno[2,3-b]pyridine-2-carboxamides and their further reactions to yield various tetrahydropyridothienopyrimidine derivatives highlight the compound's role in synthesizing complex structures with potential pharmaceutical applications (Bakhite, Al‐Sehemi, & Yamada, 2005).

Crystal Structure Analysis

Furthermore, studies on the crystal growth of related compounds, like ethyl 4-oxo-1,4-dihydropyridine-3-carboxylic acid, provide valuable insights into the molecular and crystal structures of these chemicals, aiding in the understanding of their chemical behavior and interactions (Gao & Long, 2021).

Pharmaceutical Intermediates

Additionally, the synthesis of ethyl cis-4-amino-3-methoxy-1-piperidinecarboxylate, a key intermediate of cisapride, from related compounds underscores the importance of these chemicals in producing intermediates for significant pharmaceutical drugs (Kim et al., 2001).

properties

IUPAC Name

ethyl 3-methoxy-1-methyl-2-oxopyridine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO4/c1-4-15-10(13)7-5-6-11(2)9(12)8(7)14-3/h5-6H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJYYQHYGJKWMFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=O)N(C=C1)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60568570
Record name Ethyl 3-methoxy-1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60568570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-methoxy-1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate

CAS RN

130879-43-5
Record name Ethyl 3-methoxy-1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60568570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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